3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic purine derivative characterized by a xanthine-like core structure (purine-2,6-dione) with strategic substitutions at positions 3, 7, and 8. Key structural features include:
- 3-Methyl group (3-ME): Enhances metabolic stability by reducing susceptibility to oxidative demethylation.
- 7-(3-Phenylpropyl) group (7-(3-PH-PROPYL)): A hydrophobic arylalkyl chain that likely improves membrane permeability and modulates receptor binding.
Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-25-19-18(20(28)24-21(25)29)27(14-8-11-17-9-4-2-5-10-17)22(23-19)30-16-15-26-12-6-3-7-13-26/h2,4-5,9-10H,3,6-8,11-16H2,1H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHXROWVQMDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Substituents: The phenylpropyl and piperidinyl groups are introduced through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and its substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines.
Scientific Research Applications
3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Position 7 Modifications
Position 8 Modifications
- Thioether vs. Amino Groups: Thioether linkages (target compound) are less prone to oxidation than amino groups, enhancing metabolic stability in vivo .
- Piperidine vs.
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The target compound’s piperidine and phenylpropyl groups suggest moderate lipophilicity (logP ~2–3), balancing membrane permeability and aqueous solubility.
- Metabolic Stability: The thioether group at Position 8 may resist cytochrome P450-mediated oxidation better than analogs with amino or methoxy groups .
Q & A
Basic: How can researchers optimize the synthesis of 3-ME-7-(3-PH-PROPYL)8-((2-(1-PIPERIDINYL)ET)THIO)3,7-DIHYDRO-1H-PURINE-2,6-DIONE?
Methodological Answer:
Synthesis optimization involves selecting precursors, catalysts, and reaction conditions. Key strategies include:
- Nucleophilic Substitution : Use piperidine derivatives (e.g., 1-piperidinylethane thiol) to introduce the thioether group at the 8-position .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Catalysis : Employ palladium or copper catalysts for regioselective substitutions on the purine core .
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 7-(3-PH-PROPYL) purine | DMF | Pd(OAc)₂ | 68 | |
| 8-chloro intermediate | DMSO | CuI | 72 |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl and propyl groups) and assess purity .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z 433.18 for C₁₉H₂₇N₅O₂S) .
- HPLC-PDA : Quantify purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Basic: How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against adenosine deaminase or phosphodiesterases using fluorometric substrates (e.g., 100 µM compound, 30-min incubation) .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled theophylline for adenosine receptors) .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace piperidinyl with morpholinyl) to assess impact on receptor affinity .
- Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., hydrogen bonding with purine N7) .
- QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (e.g., logP, polar surface area) with activity .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to adenosine A₂A receptors (PDB: 3REY) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- AI-Driven Optimization : Apply COMSOL Multiphysics for reaction pathway predictions .
Advanced: How can enzyme kinetics elucidate the mechanism of action for this compound?
Methodological Answer:
- Steady-State Kinetics : Measure Kₘ and Vₘₐₓ variations in the presence of the compound (e.g., Lineweaver-Burk plots) .
- Pre-steady-State Analysis : Use stopped-flow spectroscopy to detect transient inhibition phases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to enzymes like PDE4 .
Advanced: How should theoretical frameworks guide experimental design for studying this compound?
Methodological Answer:
- Conceptual Alignment : Link studies to purine receptor theory (e.g., adenosine receptor allostery) to frame hypotheses .
- Methodological Coherence : Select techniques (e.g., SPR for binding kinetics) that align with mechanistic hypotheses .
- Iterative Refinement : Use bibliometric analysis to identify gaps in existing literature (e.g., understudied off-target effects) .
Advanced: What strategies resolve contradictions in published data on this compound’s bioactivity?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to assess heterogeneity .
- Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., fixed ATP concentrations) .
- Orthogonal Assays : Confirm results with alternative methods (e.g., SPR if ITC data is inconsistent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
